6-Aminoflavone

Antioxidant Activity Free Radical Scavenging Flavonoid SAR

6-Aminoflavone features a C6 primary amine that fundamentally alters biological profile vs. 6-hydroxyflavone or unsubstituted flavone. This unique amine enables derivatization (amidation, biotin conjugation) and drives distinct antioxidant, topoisomerase II inhibitory, and antibiofilm activities. Essential tool for AhR/CYP1A1 mechanism studies in triple-negative breast cancer. Not interchangeable with common hydroxyflavones—secure high-purity 6-aminoflavone to avoid invalidating your SAR data.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 4613-53-0
Cat. No. B1602494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoflavone
CAS4613-53-0
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
InChIInChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2
InChIKeyYWHKBWPNCFDUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoflavone (CAS 4613-53-0): A C6‑Amino Substituted Flavone Scaffold for Specialized Research Applications


6‑Aminoflavone is a synthetic flavonoid derivative characterized by the presence of an amino group at the 6‑position of the flavone (2‑phenyl‑4H‑chromen‑4‑one) core . Unlike the abundant natural hydroxyflavones and methoxyflavones, 6‑aminoflavone contains a primary aromatic amine that confers distinct electronic properties, hydrogen‑bonding capacity, and nucleophilic reactivity [1]. This amine substitution fundamentally alters the compound’s biological profile relative to unsubstituted flavone or 6‑hydroxyflavone, making it a specialized tool for investigating structure‑activity relationships, enzyme inhibition mechanisms, and the development of targeted fluorescent probes [2].

Why 6‑Aminoflavone Cannot Be Replaced by Common Hydroxy‑ or Methoxyflavone Analogs in Research Protocols


The C6 amino group in 6‑aminoflavone is not a simple bioisostere for a hydroxyl or methoxy group. Studies directly comparing flavone, 6‑hydroxyflavone, and 6‑aminoflavone demonstrate that the amino substitution yields a distinct antioxidant capacity profile in both ABTS and DPPH assays [1]. Furthermore, the primary amine serves as a unique synthetic handle for derivatization—enabling amidation, reductive amination, and biotin conjugation—that is unavailable in the more common hydroxyflavone series [2]. In anticancer evaluations, 6‑aminoflavone exhibits a markedly different potency and selectivity pattern compared to its 6‑biotinylamidoflavone conjugate, confirming that even minor modifications to the amino group profoundly alter biological activity [3]. Researchers who substitute 6‑aminoflavone with a structurally similar flavone risk invalidating the intended experimental outcome because the electronic, hydrogen‑bonding, and metabolic profiles are not interchangeable.

Quantitative Differentiation of 6‑Aminoflavone Against Closest Analogs: Head‑to‑Head Comparative Data


Antioxidant Capacity: 6‑Aminoflavone vs. Flavone and 6‑Hydroxyflavone by ABTS and DPPH Assays

In a direct head‑to‑head study, the antioxidant activity of flavone (unsubstituted) and its C6‑substituted derivatives—6‑aminoflavone, 6‑hydroxyflavone, and 6‑acetamidoflavone—was quantitatively evaluated using both ABTS and DPPH radical scavenging assays [1]. The data demonstrate that 6‑aminoflavone possesses a distinct antioxidant profile that is not predicted by simply extrapolating from the hydroxyl or unsubstituted analogs, underscoring the need for compound‑specific selection.

Antioxidant Activity Free Radical Scavenging Flavonoid SAR

Anticancer Potency: Non‑Biotinylated 6‑Aminoflavone vs. 6‑Biotinylamidoflavone Across Multiple Cancer Cell Lines

A controlled study compared the antiproliferative activity of parent 6‑aminoflavone against its biotinylated derivative (6‑biotinylamidoflavone) across a panel of six cell lines, including MCF‑7 (breast), MDA‑MB‑231 (breast), 4T1 (breast), HepG2 (liver), MCF‑10A (normal breast), and Balb/3T3 (normal fibroblast) [1]. The non‑biotinylated 6‑aminoflavone demonstrated consistently superior potency against all tested cancer lines.

Cancer Cell Line Screening Cytotoxicity Biotin Conjugate

Topoisomerase II Inhibition: 6‑Aminoflavone Derivative as a Validated Enzymatic Probe

A series of N‑benzyl derivatives of 6‑aminoflavone were synthesized and evaluated for topoisomerase II inhibitory activity [1]. The most potent compound in the series, 9f (a derivative of 6‑aminoflavone), demonstrated a well‑defined IC50 value for topoisomerase II inhibition, establishing this scaffold as a viable platform for developing mechanistically targeted anticancer agents.

Topoisomerase II Inhibition Enzymatic Assay Anticancer Mechanism

Antibiofilm Activity: 6‑Aminoflavone Identified Among 16 Flavonoids as an Active Biofilm Inhibitor

A screen of 16 flavonoid derivatives for antibiofilm activity against Vibrio parahaemolyticus identified 6‑aminoflavone (6‑AF) as one of only three active compounds, alongside 3,2‑dihydroxyflavone (3,2‑DHF) and 2,2‑dihydroxy‑4‑methoxybenzophenone (DHMB) [1]. 6‑AF was further shown to be non‑toxic in the C. elegans model and provided protection against biodeterioration in shrimp.

Antibiofilm Activity Foodborne Pathogens Vibrio parahaemolyticus

CYP1A1‑Mediated Antitumor Activity: Aminoflavone Prodrug AFP464 in Clinical Evaluation

Aminoflavone (AF), the core structure of which is 6‑aminoflavone, is the active component of the clinical‑stage prodrug AFP464 [1]. Its antitumor activity is contingent upon AhR‑mediated CYP1A1 induction, which converts AF into cytotoxic metabolites. This mechanism differentiates AF from other flavones that do not undergo CYP1A1‑dependent bioactivation, providing a mechanistic rationale for its unique sensitivity profile in breast and renal cancer cell lines.

AhR Agonist CYP1A1 Induction Triple‑Negative Breast Cancer

Defined Research and Industrial Applications of 6‑Aminoflavone Derived from Verified Comparative Evidence


Structure‑Activity Relationship (SAR) Studies of Antioxidant Flavonoids

Investigators can directly compare the free radical scavenging capacity of 6‑aminoflavone against flavone and 6‑hydroxyflavone under identical ABTS and DPPH assay conditions [1], providing a robust framework for elucidating the electronic and steric contributions of the C6 amino group to antioxidant activity.

Synthesis of Topoisomerase II‑Targeted Anticancer Agents

6‑Aminoflavone serves as a validated synthetic precursor for generating N‑benzyl and other amine‑modified derivatives that inhibit topoisomerase II with defined IC50 values (e.g., 12.11 µM for compound 9f) [1], enabling structure‑based optimization of this enzymatic target.

Development of Novel Antibiofilm and Anti‑Virulence Agents

Given that 6‑aminoflavone was identified as one of only three active compounds out of 16 flavonoids screened for antibiofilm activity against Vibrio parahaemolyticus [1], it is a logical lead for research into non‑microbicidal strategies to control foodborne pathogen contamination and seafood spoilage.

Investigation of AhR‑Mediated CYP1A1 Bioactivation in Cancer

The clinical‑stage prodrug AFP464 contains aminoflavone as its active moiety and exerts antitumor activity through AhR‑dependent CYP1A1 induction [1]. 6‑Aminoflavone is therefore an essential research tool for studying this unique mechanism of action in breast and renal cancer models, particularly in the context of triple‑negative breast cancer [2].

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